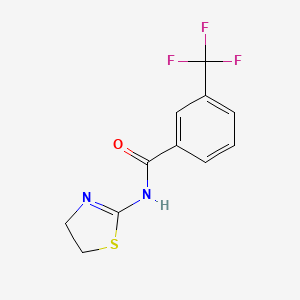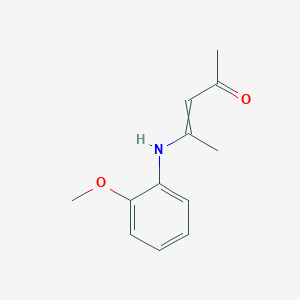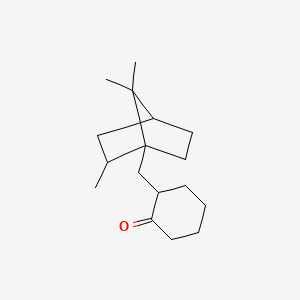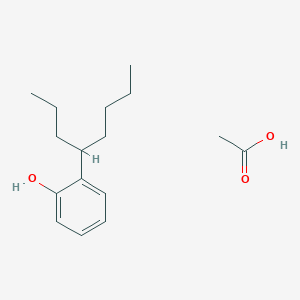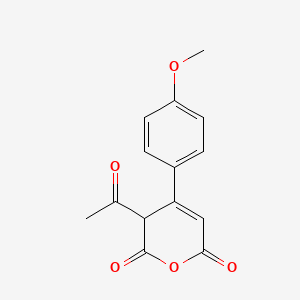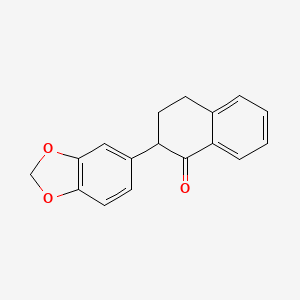![molecular formula C48H80N4O2 B14479122 N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide CAS No. 70806-50-7](/img/structure/B14479122.png)
N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide is a complex organic compound characterized by its unique diazene linkage between two phenylene groups, each substituted with an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide typically involves the reaction of 4,4’-diaminoazobenzene with octadecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine groups of the diaminoazobenzene and the acyl chloride groups of the octadecanoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The diazene linkage can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylene derivatives.
Scientific Research Applications
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide involves its interaction with specific molecular targets and pathways. The diazene linkage can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules can affect protein function and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N,N’-[(E)-1,2-Diazenediyldi-4,1-phenylene]bis{4’-(2-methyl-2-propanyl)-N-[4’-(2-methyl-2-propanyl)-4-biphenylyl]-4-biphenylamine}
- **(E,E)-1,1’-[(E)-1,2-Diazenediyldi-4,1-phenylene]bis(phenyldiazene)
- **N,N’-(Methylenedi-4,1-phenylene)bis(stearamide)
Uniqueness
N,N’-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide is unique due to its specific diazene linkage and long-chain octadecanamide substituents, which confer distinct physical and chemical properties. These features make it particularly suitable for applications requiring specific interactions with biological membranes or hydrophobic environments.
Properties
CAS No. |
70806-50-7 |
|---|---|
Molecular Formula |
C48H80N4O2 |
Molecular Weight |
745.2 g/mol |
IUPAC Name |
N-[4-[[4-(octadecanoylamino)phenyl]diazenyl]phenyl]octadecanamide |
InChI |
InChI=1S/C48H80N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(53)49-43-35-39-45(40-36-43)51-52-46-41-37-44(38-42-46)50-48(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3,(H,49,53)(H,50,54) |
InChI Key |
MWPMDGWHBQATQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


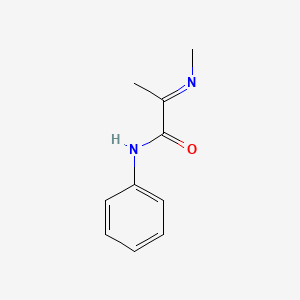

![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
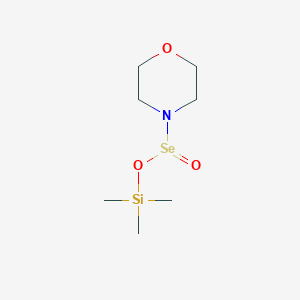
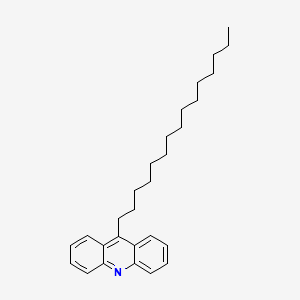

![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)
